

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole CAS number 575452-22-1

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Compound of Interest

Compound Name: 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole

Cat. No.: B1587241

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An In-depth Technical Guide to **1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole**

Introduction: A Strategic Intermediate in Modern Synthesis

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole, identified by CAS Number 575452-22-1, is a pivotal heterocyclic building block for researchers in medicinal chemistry and organic synthesis. Its structure is a deliberate convergence of three key chemical motifs: a pyrazole core, a strategically placed iodine atom, and a labile N-H protecting group. The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3]

The true synthetic value of this compound lies in the interplay between the iodine at the C4-position and the 1-(1-ethoxyethyl) (EE) protecting group. The carbon-iodine bond is an exceptionally versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through a variety of transition metal-catalyzed cross-coupling reactions.[1][2][4] The EE group masks the otherwise reactive N-H proton of the pyrazole ring, preventing undesired side reactions and directing reactivity to the C4-position. Its facile removal under mild acidic conditions makes it an ideal choice for multi-step synthetic campaigns.[5][6][7] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and application, offering field-proven insights for its effective utilization.

PART 1: Physicochemical and Safety Data

A clear understanding of the compound's physical properties and safety profile is essential for its proper handling, storage, and use in experimental design.

Physicochemical Properties

The quantitative data for **1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole** is summarized below, based on predicted and available supplier data.

Property	Value	Source(s)
CAS Number	575452-22-1	[8][9][10][11]
Molecular Formula	C ₇ H ₁₁ IN ₂ O	[10][12]
Molecular Weight	266.08 g/mol	[10][12]
Boiling Point	74-76 °C (at 0.5 Torr)	[9][13]
Density	~1.72 g/cm ³ (Predicted)	[9]
pKa	-0.19 ± 0.10 (Predicted)	[9]
Appearance	Colorless oil to off-white solid	[2][13]
Storage Condition	2-8°C, Protect from light	[9][14]

Safety & Handling

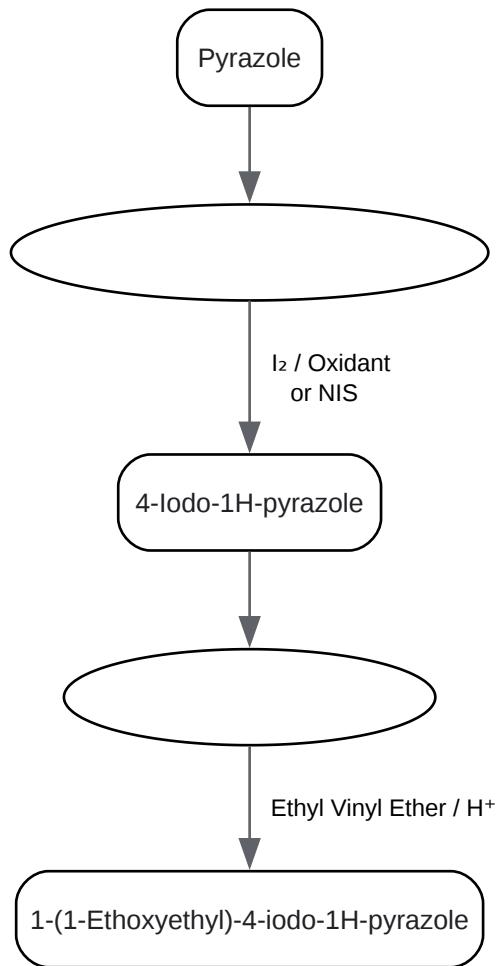
As a halogenated organic compound, appropriate safety measures are required.

- Signal Word: Warning[10]
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

PART 2: Synthesis and Mechanistic Rationale

The synthesis of **1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole** is a robust two-step process starting from pyrazole itself. The logic behind this sequence is to first install the versatile iodo handle and then protect the nucleophilic N-H to enable selective downstream functionalization.

Workflow for Synthesis



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Caption: Two-step synthesis of the title compound.

Step 1: Electrophilic Iodination of Pyrazole

The foundational step is the regioselective iodination of the pyrazole ring. The electronic properties of the pyrazole heterocycle render the C4 position the most susceptible to electrophilic attack, ensuring high regioselectivity for this transformation.[\[1\]](#)

While various iodinating systems exist, the use of N-Iodosuccinimide (NIS) or molecular iodine (I_2) with an oxidant like hydrogen peroxide (H_2O_2) are common.[1][15]

- I_2/H_2O_2 : This system is considered a "green" method, often using water as a solvent, which is cost-effective and environmentally benign. The H_2O_2 acts to oxidize I^- back to the electrophilic I_2 , making the process efficient.[15]
- NIS: N-Iodosuccinimide is a mild and highly effective source of electrophilic iodine. It is particularly useful for less reactive pyrazole substrates and can be activated with a catalytic amount of acid, such as trifluoroacetic acid (TFA).[15]

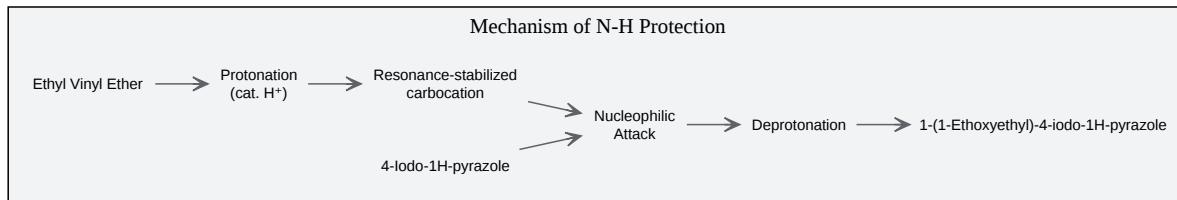
This protocol is adapted from established procedures for pyrazole iodination.[15]

- Reaction Setup: To a solution of pyrazole (1.0 eq) in a suitable solvent like acetonitrile or glacial acetic acid (approx. 0.5 M), add N-Iodosuccinimide (1.1–1.5 eq).
- Initiation: If the pyrazole is electron-deficient, add a catalytic amount of trifluoroacetic acid (TFA).
- Reaction: Stir the mixture at room temperature or heat to 80 °C for less reactive substrates. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Cool the reaction to room temperature and dilute with a solvent like dichloromethane (DCM). Wash the organic layer sequentially with saturated aqueous sodium thiosulfate ($Na_2S_2O_3$) to quench any remaining NIS/ I_2 , followed by saturated aqueous sodium bicarbonate ($NaHCO_3$) to neutralize the acid.
- Isolation: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude 4-iodopyrazole can be purified by column chromatography or recrystallization if necessary.

Step 2: N-H Protection with Ethyl Vinyl Ether

With 4-iodopyrazole in hand, the next step is to protect the N-H group. The ethoxyethyl (EE) group is ideal as it is introduced under mild acidic conditions and is stable to many reaction conditions (e.g., organometallics, basic media) but can be easily removed when desired.[6][7]

The reaction proceeds via an acid-catalyzed addition of the pyrazole nitrogen to the electron-rich double bond of ethyl vinyl ether.



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Caption: Acid-catalyzed protection of 4-iodopyrazole.

This protocol is based on the method described by Vasilevsky et al.[5]

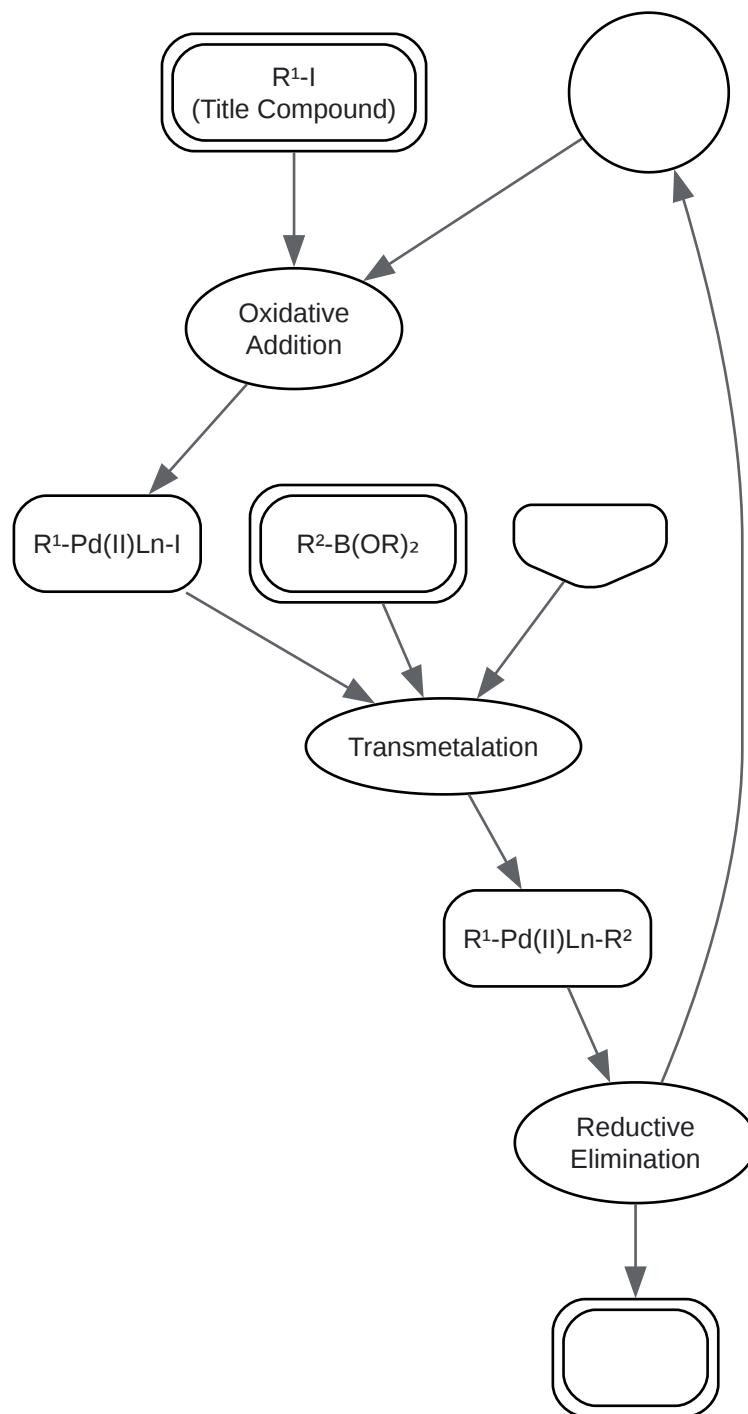
- Reaction Setup: Dissolve 4-iodo-1H-pyrazole (1.0 eq) in a non-protic solvent such as benzene or dichloromethane.
- Reagent Addition: Add ethyl vinyl ether (1.5-2.0 eq).
- Catalysis: Add a catalytic amount (a few drops) of a strong acid, such as concentrated HCl or trifluoroacetic acid (TFA).
- Reaction: Stir the mixture at room temperature (or slightly warm to 30-40 °C) for 1-3 hours. Monitor the reaction to completion by TLC.
- Work-up: Once complete, quench the reaction by adding a mild base, such as a few drops of triethylamine or by washing with a saturated aqueous solution of NaHCO₃.
- Isolation: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product, **1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole**, is often obtained in high purity (typically >95%) and can be used directly or purified by vacuum distillation.[5][13]

PART 3: Applications in Cross-Coupling Reactions

The primary utility of **1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole** is as a substrate in transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for efficient bond formation under relatively mild conditions.

Suzuki-Miyaura Coupling: C-C Bond Formation

This is arguably the most common application, enabling the synthesis of 4-aryl or 4-heteroaryl pyrazoles, which are prevalent structures in kinase inhibitors and other pharmaceuticals.[\[2\]](#)[\[4\]](#)
[\[16\]](#)



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Caption: Generalized Suzuki-Miyaura catalytic cycle.

This is a general protocol adaptable from literature procedures.[\[4\]](#)[\[16\]](#)

- Reaction Setup: In a Schlenk tube or microwave vial, combine **1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole** (1.0 eq), the desired aryl- or heteroarylboronic acid (or boronate ester, 1.1-1.5 eq), and a base such as K_2CO_3 , Cs_2CO_3 , or K_3PO_4 (2.0-3.0 eq).
- Catalyst Addition: Add the palladium catalyst (e.g., $Pd(PPh_3)_4$, 2-5 mol%) and any additional ligand if required.
- Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or DME/water.
- Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
- Reaction: Heat the mixture with stirring. For conventional heating, 80-100 °C for 4-18 hours is typical. For microwave-assisted synthesis, 100-140 °C for 10-30 minutes can be sufficient. [4][17]
- Work-up: After cooling, dilute the mixture with ethyl acetate or DCM, wash with water and brine, dry over anhydrous Na_2SO_4 , filter, and concentrate.
- Purification: Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Synthesis of Alkynylpyrazoles

This reaction couples the iodopyrazole with terminal alkynes, yielding 4-alkynylpyrazoles. These products are valuable intermediates for further transformations or as components in materials science and medicinal chemistry.[5][6]

This protocol is adapted from the work of Vasilevsky et al.[5]

- Reaction Setup: To a solution of **1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole** (1.0 eq) and the terminal alkyne (1.1 eq) in a suitable solvent (e.g., benzene or THF/ Et_2NH), add the palladium catalyst (e.g., $PdCl_2(PPh_3)_2$, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI , 5-10 mol%).
- Base: A base, typically an amine like triethylamine (Et_3N) or diethylamine (Et_2NH), is required and can often be used as a co-solvent.

- Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle heating (60-70 °C) until TLC indicates completion.
- Work-up: Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and take up the residue in an organic solvent. Wash with aqueous NH₄Cl and brine.
- Isolation and Purification: Dry the organic layer, concentrate, and purify the resulting 4-alkynylpyrazole derivative by column chromatography.

PART 4: Deprotection to Unveil the N-H Pyrazole

The final step in many synthetic sequences is the removal of the EE protecting group to yield the N-unsubstituted pyrazole. The N-H moiety is often crucial for biological activity, as it can act as a hydrogen bond donor, interacting with protein targets.[\[5\]](#)[\[18\]](#)

Deprotection Mechanism and Protocol

Deprotection is a straightforward acid-catalyzed hydrolysis, effectively reversing the protection step.

This protocol is adapted from established methods.[\[5\]](#)[\[7\]](#)

- Reaction Setup: Dissolve the 1-(1-ethoxyethyl)-protected pyrazole derivative in a protic solvent like ethanol or a mixture such as chloroform/water.
- Acid Addition: Add a catalytic amount of a strong acid (e.g., concentrated HCl, TFA, or an acidic resin).
- Reaction: Stir the solution at room temperature. The reaction is typically rapid, often completing within 1-2 hours. Monitor by TLC.
- Work-up: Neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
- Isolation: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate under reduced pressure, and purify the N-H pyrazole by recrystallization or column chromatography.

Conclusion

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole stands out as a masterfully designed synthetic intermediate. It provides a stable, yet highly reactive platform for the construction of complex, functionalized pyrazole derivatives. The strategic placement of the iodo group enables a vast array of powerful cross-coupling reactions, while the readily cleavable ethoxyethyl protecting group ensures that the core pyrazole N-H can be revealed at the desired stage. For researchers and scientists in drug development, a thorough understanding of the synthesis, reactivity, and handling of this compound is a key step toward the efficient creation of novel molecular entities with therapeutic potential.

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